2-Cyclohexen-3-ol-1-one, 2-benzoyl-
Description
2-Cyclohexen-3-ol-1-one, 2-benzoyl- is a cyclohexenone derivative characterized by a benzoyl substituent at the 2-position of the cyclohexenone ring. Cyclohexenones are α,β-unsaturated ketones with diverse applications in organic synthesis and pharmaceuticals due to their reactive enone system.
Properties
CAS No. |
61834-43-3 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H12O3/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-3,5-6,16H,4,7-8H2 |
InChI Key |
WUYUXKITFJSTFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C(C2=CC=CC=C2)O)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation
The Knoevenagel condensation between 1,3-cyclohexanedione and benzaldehyde derivatives is the most direct route. Under basic conditions (e.g., piperidine or ammonium acetate), the enolizable diketone reacts with aromatic aldehydes to form 2-benzylidene-1,3-cyclohexanedione intermediates. A subsequent oxidation step introduces the hydroxyl group at the C3 position.
Reaction Conditions :
The mechanism involves deprotonation of 1,3-cyclohexanedione to form an enolate, which attacks the electrophilic carbonyl carbon of benzaldehyde. Elimination of water generates the benzylidene intermediate. Oxidation with Mn(OAc)₃ or TBHP (tert-butyl hydroperoxide) introduces the hydroxyl group via radical pathways.
Acylation of Cyclohexenol Derivatives
Friedel-Crafts Benzoylation
Preformed 3-hydroxycyclohex-2-en-1-one undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of Lewis acids.
Procedure :
- Dissolve 3-hydroxycyclohex-2-en-1-one (1.0 eq) in anhydrous CH₂Cl₂.
- Add AlCl₃ (1.2 eq) dropwise at 0°C.
- Introduce benzoyl chloride (1.1 eq) and stir for 4 hours at room temperature.
- Quench with ice-water and extract with ethyl acetate.
Direct Benzoylation Using Mixed Anhydrides
Alternative protocols employ benzoyl anhydrides to minimize side reactions. A mixed anhydride of benzoic acid and trifluoroacetic anhydride (TFAA) facilitates acylation under milder conditions:
Organometallic Additions to Cyclohexenone Precursors
Grignard Reaction with Subsequent Oxidation
3-Chlorocyclohex-2-en-1-one reacts with benzylmagnesium bromide to form a tertiary alcohol, which is oxidized to the ketone:
Palladium-Catalyzed Cross-Coupling
Arylboronic acids undergo Suzuki-Miyaura coupling with 3-iodocyclohex-2-en-1-one:
Domino Knoevenagel/Michael Addition Reactions
A one-pot synthesis combines Knoevenagel condensation and Michael addition using Meldrum’s acid and benzaldehyde derivatives:
Steps :
- Knoevenagel : Meldrum’s acid + benzaldehyde → 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.
- Michael Addition : Cyclization with 1,3-bis(benzotriazol-1-yl)propan-2-one forms the cyclohexanedione core.
- Hydrolysis : Acidic workup removes protective groups.
Conditions :
Comparative Analysis of Methods
Mechanistic Insights and Optimization
Steric and Electronic Effects
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-3-ol-1-one, 2-benzoyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Cyclohexen-3-one, 2-benzoyl-.
Reduction: Formation of 2-Cyclohexen-3-ol, 2-benzoyl-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexen-3-ol-1-one, 2-benzoyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-3-ol-1-one, 2-benzoyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating their activity.
Comparison with Similar Compounds
Key Differences :
- The benzoyl group in the target compound introduces a planar aromatic system, contrasting with alkyl (e.g., methyl, butenyl) or fused-ring (e.g., indenyl) substituents in analogues. This aromaticity may enhance π-π stacking interactions in biological systems or polymer matrices .
- The hydroxyl group in the 3-position (evident in the indenyl analogue) could increase polarity and hydrogen-bonding capacity compared to non-hydroxylated derivatives .
Physicochemical Properties
*Estimate based on benzoyl (20.3 Ų) + enone (17.07 Ų).
*Assumes hydroxyl and ketone groups contribute ~40 Ų.
*Calculated for C₁₃H₁₂O₃ (assuming benzoyl substitution).
Key Findings :
- The benzoyl group likely increases the compound’s hydrophobicity (higher logP) compared to hydroxy-substituted analogues but reduces volatility due to higher molecular weight.
- The hydroxyl group in the indenyl analogue (88633-36-7) enhances solubility in polar solvents, a feature absent in non-hydroxylated derivatives like isophorone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
